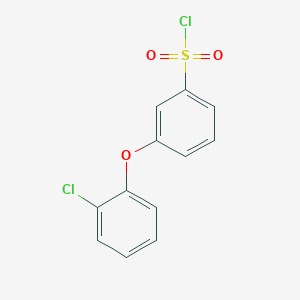

3-(2-氯苯氧基)苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

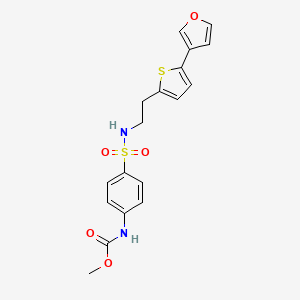

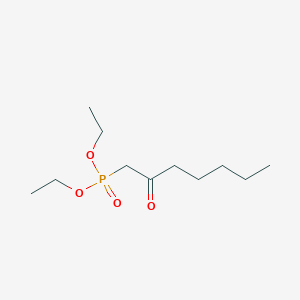

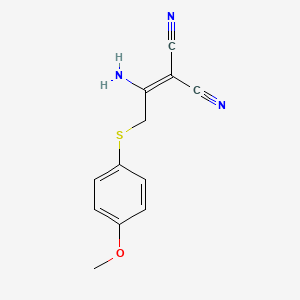

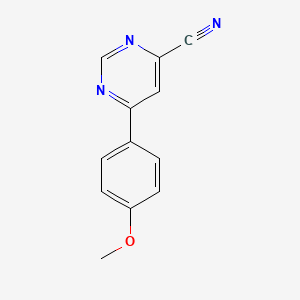

3-(2-chlorophenoxy)benzenesulfonyl chloride , also known by its CAS number 474947-79-0 , is an organosulfur compound. It has the chemical formula C₁₂H₈Cl₂O₃S . This colorless, viscous oil dissolves in organic solvents and reacts with compounds containing reactive N-H and O-H bonds. Its primary applications involve the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively .

Synthesis Analysis

The synthesis of 3-(2-chlorophenoxy)benzenesulfonyl chloride involves introducing a sulfonyl chloride group onto a chlorophenoxybenzene scaffold. Specific synthetic routes may vary, but a common approach includes reacting the corresponding phenol with chlorosulfonic acid or sulfur trioxide to form the sulfonyl chloride moiety. The chlorophenoxy group provides the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of 3-(2-chlorophenoxy)benzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride group (SO₂Cl) attached at one position and a chlorophenoxy group (2-chlorophenoxy) at another position. The arrangement of atoms and bonds within the molecule determines its reactivity and properties .

Physical And Chemical Properties Analysis

科学研究应用

化学合成和潜在应用

磺酰衍生物的合成: 磺酰氯,包括 3-(2-氯苯氧基)苯磺酰氯,通过与亲核试剂反应用于合成各种衍生物。由于其化学性质,这些衍生物被探索用于除草剂的潜在应用。合成过程涉及将二氯苯酚转化为取代的苯磺酰氯,展示了该化合物在生成具有潜在农用化学应用的新型化学实体中的用途 (Cremlyn & Cronje, 1979).

材料科学: 该化合物一直是空间受阻磺酰氯的合成和结构分析的重点。这些努力旨在了解分子和电子结构,这对于开发具有特定化学和物理性质的材料至关重要。例如,二甲基[甲基(苯磺酰基)氨基]苯磺酰氯异构体的合成提供了对其空间效应和在设计具有独特性质的材料中的潜在应用的见解 (Rublova et al., 2017).

有机合成: 它的应用延伸到有机合成的领域,其中磺酰氯作为关键中间体。所讨论的化合物属于一类更广泛的磺酰氯,用于各种有机反应,包括磺酰肼的合成,磺酰肼是药物化学中有效的抑制剂,表明该化合物在合成生物活性分子中的重要性 (Cheng et al., 2014).

作用机制

Target of Action

The primary target of 3-(2-chlorophenoxy)benzenesulfonyl Chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . The reaction can occur via two pathways: SN1 or SN2 . For 1° benzylic halides, the reaction typically occurs via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound affects the sulfonation pathway . In this pathway, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Result of Action

The result of the compound’s action is the production of benzenesulfonyl chloride . This compound is a useful reagent in organic synthesis, where it is used as a sulfonylating agent .

Action Environment

The action of 3-(2-chlorophenoxy)benzenesulfonyl Chloride can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the concentration of the nucleophile and the temperature . Additionally, the presence of other substances that can act as nucleophiles or electrophiles can also influence the reaction .

属性

IUPAC Name |

3-(2-chlorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLDYJKZNFPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)